

# VTX-27: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: VTX-27

Cat. No.: B15541451

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This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **VTX-27**, a potent and selective inhibitor of protein kinase C  $\theta$  (PKC $\theta$ ). It is intended for researchers, scientists, and professionals involved in drug development and immunology.

## Chemical Structure and Properties

**VTX-27**, with the IUPAC name ( $\alpha$ R,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]- $\alpha$ -methyl- $\alpha$ -(1-methylethyl)-2-piperazinemethanol, is a small molecule inhibitor. [1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	( $\alpha$ R,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]- $\alpha$ -methyl- $\alpha$ -(1-methylethyl)-2-piperazinemethanol[1]
CAS Number	1321924-70-2[1][2][3]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> ClFN <sub>6</sub> O[1][2][3]
SMILES	<chem>CC(C)C(C)(C1CN(CCN1)C2=C(C(=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O</chem> [2]
InChI Key	HXWARSZQGAFXJM-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	418.90 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	418.1684153 Da	<a href="#">[4]</a>
XLogP3-AA	2.9	<a href="#">[4]</a>
Hydrogen Bond Donor Count	3	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	7	<a href="#">[4]</a>
Rotatable Bond Count	4	<a href="#">[4]</a>
Topological Polar Surface Area	90 Å <sup>2</sup>	<a href="#">[4]</a>
Solubility	DMSO: ≥ 60 mg/mL	<a href="#">[3]</a>
Ethanol: 5 mg/mL	<a href="#">[2]</a> <a href="#">[5]</a>	
Water: Insoluble	<a href="#">[2]</a> <a href="#">[5]</a>	

## Pharmacological Properties

**VTX-27** is a highly potent and selective inhibitor of PKCθ, a key enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibitory activity and pharmacokinetic profile are detailed below.

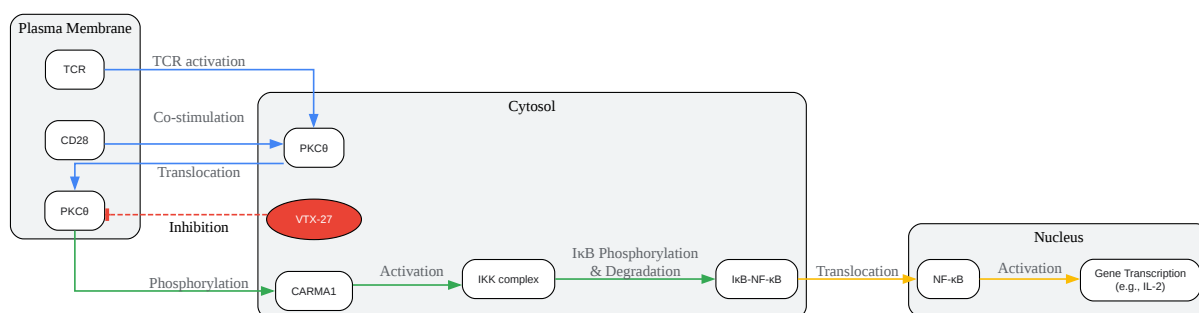
Table 3: Pharmacological and Pharmacokinetic Data

Parameter	Value	Species
Target	Protein Kinase C $\theta$ (PKC $\theta$ )	
K <sub>i</sub> (PKC $\theta$ )	0.08 nM	
K <sub>i</sub> (PKC $\delta$ )	16 nM	
Selectivity	>1000-fold vs. classical PKC isoforms	
>10000-fold vs. atypical PKC isoforms	[6]	
IC <sub>50</sub> (IL-2 release)	11 nM	Human PBMCs[7]
Clearance	7 mL/min/kg	Mouse[3]
Half-life (t <sub>1/2</sub> )	4.7 hours	Mouse[3]
Oral Bioavailability	65%	Mouse[3]

## Mechanism of Action and Signaling Pathway

**VTX-27** exerts its therapeutic effect by inhibiting PKC $\theta$ , which plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC $\theta$  is recruited to the immunological synapse. There, it activates downstream signaling cascades that lead to the activation of transcription factors such as NF- $\kappa$ B, AP-1, and NFAT. These transcription factors are essential for T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines like Interleukin-2 (IL-2). By inhibiting PKC $\theta$ , **VTX-27** effectively blocks these downstream events, thereby suppressing T-cell mediated immune responses. This makes PKC $\theta$  an attractive therapeutic target for autoimmune and inflammatory diseases.

Below is a diagram illustrating the PKC $\theta$  signaling pathway and the point of inhibition by **VTX-27**.



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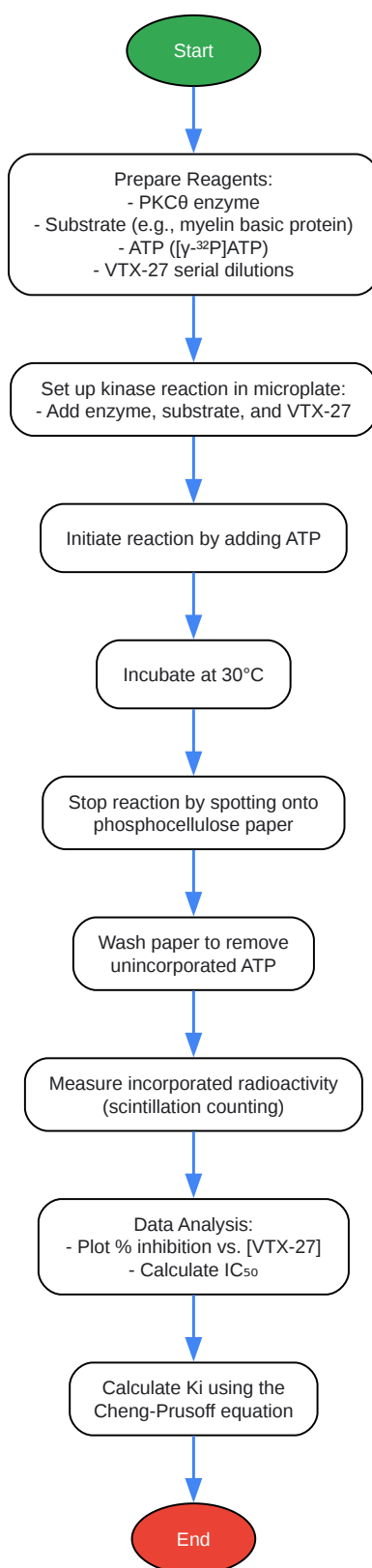
PKCθ Signaling Pathway and **VTX-27** Inhibition.

## Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize **VTX-27**. For specific concentrations and incubation times, it is recommended to consult the primary literature.

### Determination of PKCθ Kinase Inhibitory Activity (Ki)

A common method for determining the inhibitory constant (Ki) is a biochemical kinase assay.



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Workflow for Determining PKCθ Kinase Inhibitory Activity.

## Protocol:

- **Reagent Preparation:** Prepare solutions of recombinant human PKC $\theta$ , a suitable substrate (e.g., myelin basic protein), and ATP (spiked with [ $\gamma$ - $^{32}$ P]ATP). Prepare serial dilutions of **VTX-27** in DMSO.
- **Reaction Setup:** In a microplate, combine the PKC $\theta$  enzyme, the substrate, and varying concentrations of **VTX-27**. Include a vehicle control (DMSO) and a positive control (a known PKC $\theta$  inhibitor).
- **Reaction Initiation:** Start the kinase reaction by adding the ATP solution.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- **Washing:** Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}$ P]ATP.
- **Measurement:** Measure the amount of incorporated  $^{32}$ P into the substrate using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each **VTX-27** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.
- **Ki Calculation:** Calculate the Ki value from the IC<sub>50</sub> using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.

## In Vivo Efficacy in a Mouse Model of T-Cell Activation

The in vivo efficacy of **VTX-27** can be assessed by its ability to inhibit staphylococcal enterotoxin B (SEB)-induced IL-2 production in mice.

## Protocol:

- **Animal Acclimatization:** Acclimatize mice to the laboratory conditions for a specified period before the experiment.
- **VTX-27 Administration:** Prepare a formulation of **VTX-27** for oral administration (e.g., in a vehicle like 0.5% methylcellulose). Administer **VTX-27** orally to different groups of mice at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg). Include a vehicle control group.
- **T-Cell Activation:** At a specified time after **VTX-27** administration (e.g., 1 hour), challenge the mice with an intraperitoneal injection of SEB to induce T-cell activation and IL-2 production.
- **Blood Collection:** At the peak of the expected IL-2 response (e.g., 2 hours post-SEB challenge), collect blood samples from the mice.
- **Plasma Preparation:** Process the blood samples to obtain plasma.
- **IL-2 Measurement:** Measure the concentration of IL-2 in the plasma samples using a specific ELISA kit.
- **Data Analysis:** Compare the plasma IL-2 levels in the **VTX-27**-treated groups to the vehicle control group. Calculate the percentage of inhibition of IL-2 production for each dose and determine the dose-response relationship.

## Synthesis

The chemical synthesis of **VTX-27** involves a multi-step process. A plausible synthetic route, based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives, is outlined below. The synthesis would likely start from a substituted pyrazole and a substituted pyridine, which are then coupled and further modified to introduce the piperazine methanol side chain.



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Generalized Synthetic Scheme for **VTX-27**.

Disclaimer: This guide is for informational and research purposes only and is not intended as a substitute for professional scientific guidance. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

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## References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PKC- $\theta$  and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
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